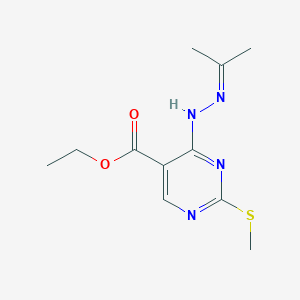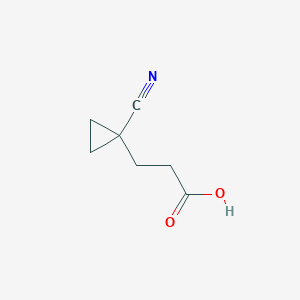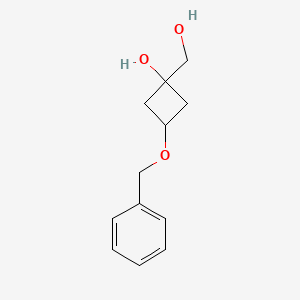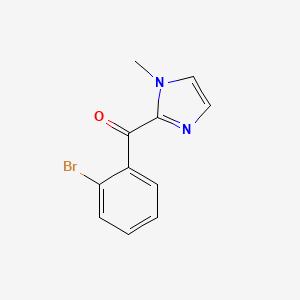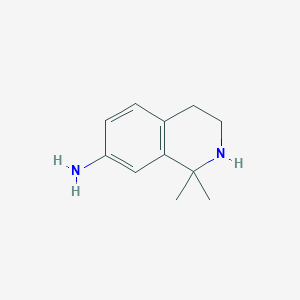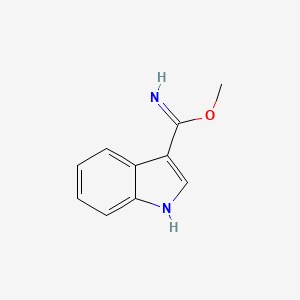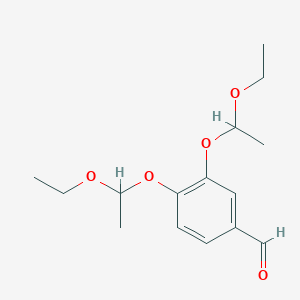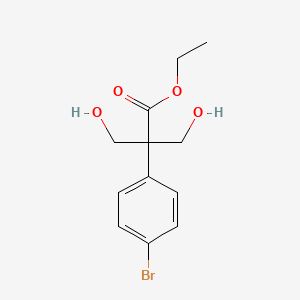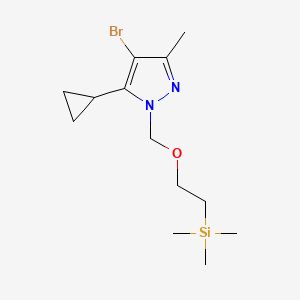
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is an organic compound with a unique structure featuring a cyclobutyl ring substituted with a methoxycarbonyl group and a dimethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted butanoic acid derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as esterification, cyclization, and purification to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
相似化合物的比较
Similar Compounds
Methoxyacetic acid: A related compound with a simpler structure, used in various industrial applications.
Cyclobutylacetic acid: Another similar compound with a cyclobutyl ring, used in organic synthesis.
Uniqueness
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is unique due to the presence of both the methoxycarbonyl group and the dimethyl-substituted cyclobutyl ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
2-(3-methoxycarbonyl-2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2)6(5-8(11)12)4-7(10)9(13)14-3/h6-7H,4-5H2,1-3H3,(H,11,12) |
InChI 键 |
LPEPPBMUYZSBNX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CC1C(=O)OC)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)


